1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenylmethyl group and a carboxylic acid moiety
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Future Directions
The future directions in the research of pyrrolidine derivatives, including “1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride”, involve the design and development of new pyrrolidine compounds with different biological profiles . The exploration of different synthetic strategies and the investigation of the influence of steric factors on biological activity are areas of ongoing research .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used in medicinal chemistry for the treatment of various human diseases . They have been associated with a range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that is influenced by the spatial orientation of its substituents and its binding mode to enantioselective proteins .
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidine derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Given the range of biological activities associated with pyrrolidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that the physicochemical properties of a compound, including its stereochemistry and the spatial orientation of its substituents, can influence its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the 4-Fluorophenylmethyl Group: This step often involves the use of 4-fluorobenzyl halides in nucleophilic substitution reactions with the pyrrolidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride
- 1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride
- 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride
Comparison: Compared to its analogs, 1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and pharmacokinetic profile. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16;/h1-4,10H,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAYIEGFXXMSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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